苯丙吗啉

描述

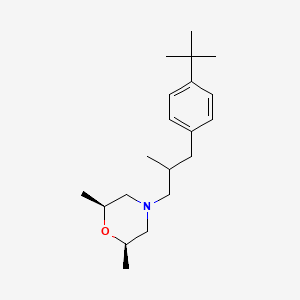

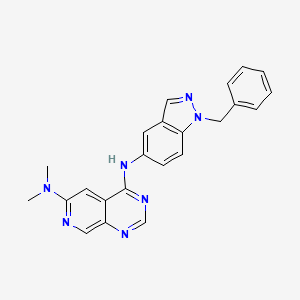

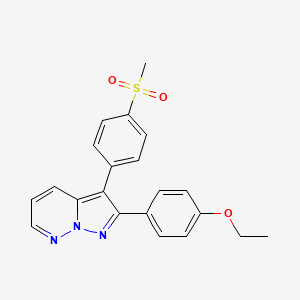

(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is an alkylbenzene.

科学研究应用

生物燃料生产增效

苯丙吗啉已被证明可以增加微藻中中性脂类的积累,这是生物燃料生产中的关键步骤。 这种杀真菌剂会导致莱茵衣藻细胞快速积累高水平的中性脂类,这些脂类对于生物燃料生产至关重要 .

农业病害防治

作为一种甾醇生物合成抑制剂 (SBI),苯丙吗啉广泛应用于农业中控制疾病。 它会影响非目标丛枝菌根 (AM) 真菌,随着浓度的增加,其影响也更加明显,而丛枝菌根对于植物健康和土壤质量至关重要 .

畜产品中残留物分析

评估畜产品中的苯丙吗啉残留物对于食品安全至关重要。 气相色谱-串联质谱 (GC-MS/MS) 等分析技术用于测定农产品和昆虫产品中的苯丙吗啉含量 .

对磷转运的影响

研究表明,苯丙吗啉会影响丛枝菌根真菌的磷转运,而磷转运对于植物的营养和生长至关重要 .

环境持久性和降解

关于苯丙吗啉的研究考察了其在环境中的持久性和降解,特别是应用后发现的饲料和秸秆中的残留物,这对于了解其长期环境影响至关重要 .

分析方法的开发

目前正在进行研究,以开发同时测定苯丙吗啉及其酸在各种基质中的方法,这对监测和监管工作至关重要 .

这些是苯丙吗啉在科学研究中的一些独特应用,每个应用都有其独特的意义和重点领域。

Frontiers | The small molecule fenpropimorph rapidly converts … Fenpropimorph - Food and Agriculture Organization Fenpropimorph and fenhexamid impact phosphorus translocation by … Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six … Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six …

作用机制

Target of Action

Fenpropimorph is a morpholine-derived fungicide that primarily targets the enzymes in the ergosterol biosynthetic pathway of fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to the death of the fungus .

Mode of Action

Fenpropimorph acts by inhibiting two key enzymes in the ergosterol biosynthetic pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The disruption of the cell membrane integrity ultimately leads to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by fenpropimorph is the ergosterol biosynthesis pathway . By inhibiting key enzymes in this pathway, fenpropimorph disrupts the production of ergosterol, a vital component of fungal cell membranes . This disruption can lead to a cascade of downstream effects, including alterations in cell membrane structure and function, disruption of cell processes, and ultimately, cell death .

Pharmacokinetics

Fenpropimorph exhibits rapid absorption from the gastrointestinal tract when administered orally . Following a single dose, an initial peak plasma concentration is followed by a second peak over 1–8 hours, with plasma half-lives of approximately 4–24 hours . The second plasma peak is more apparent in subjects administered a higher dose and is a consequence of enterohepatic circulation . Absorption was calculated to be approximately 90% in males and 70% in females with the phenyl-labelled compound at a low dose . For a higher dose, absorption was complete in both sexes .

Result of Action

The primary result of fenpropimorph’s action is the death of the target fungus . By inhibiting the production of ergosterol, fenpropimorph disrupts the integrity of the fungal cell membrane, leading to a cascade of effects that ultimately result in cell death . Additionally, fenpropimorph has been reported to have a strong adverse effect on sterol biosynthesis in higher-plants by inhibiting the cycloeucalenol-obtusifoliol isomerase .

Action Environment

Fenpropimorph is used in agriculture to control various pathogens on a variety of crops including cereals . It has a low aqueous solubility and a low volatility . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of fenpropimorph .

属性

IUPAC Name |

(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAUSSKQMZRMAI-ALOPSCKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034601, DTXSID901045927 | |

| Record name | (2R,6S)-Fenpropimorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,6S)‐4‐[3‐(4‐tert‐Butylphenyl)‐2‐methylpropyl]‐ 2,6‐dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67564-91-4 | |

| Record name | Fenpropimorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67564-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropimorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067564914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,6S)-Fenpropimorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-[3-(p-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4548UM725F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is fenpropimorph, and what is its primary mode of action?

A1: Fenpropimorph is a morpholine fungicide that primarily targets the ergosterol biosynthesis pathway in fungi. [, , , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to growth inhibition or fungal death.

Q2: Which specific enzymes in the ergosterol biosynthesis pathway are affected by fenpropimorph?

A2: Fenpropimorph primarily inhibits two key enzymes: Δ8→Δ7-sterol isomerase and Δ14-sterol reductase. [, , ] Inhibition of these enzymes leads to the accumulation of specific sterol precursors and a decrease in ergosterol levels.

Q3: How does the inhibition of ergosterol biosynthesis by fenpropimorph translate into its antifungal effects?

A3: The depletion of ergosterol and the accumulation of abnormal sterols caused by fenpropimorph disrupt the structure and function of fungal cell membranes. [, ] This disruption affects essential cellular processes, such as nutrient uptake, signaling, and cell division, ultimately inhibiting fungal growth or causing cell death.

Q4: Are there other cellular processes, beyond ergosterol biosynthesis, that are affected by fenpropimorph?

A4: Yes, research indicates that fenpropimorph can also impact other cellular processes. For instance, it has been shown to affect the uptake of uracil and cytosine in Saccharomyces cerevisiae. [] Additionally, fenpropimorph can influence the accumulation of triacylglycerols (TAGs) in Chlamydomonas reinhardtii by promoting the conversion of chloroplast membrane lipids. []

Q5: How does the impact of fenpropimorph on Chlamydomonas reinhardtii differ from its effect on fungi?

A5: While fenpropimorph disrupts ergosterol synthesis in fungi, its impact on Chlamydomonas reinhardtii involves a different mechanism. Fenpropimorph triggers the conversion of chloroplast polar membrane lipids into TAGs, leading to their accumulation. [] This difference highlights the diverse effects of fenpropimorph on lipid metabolism across different organisms.

Q6: What is the molecular formula and molecular weight of fenpropimorph?

A6: The molecular formula of fenpropimorph is C20H33NO, and its molecular weight is 303.48 g/mol. []

Q7: Is there any spectroscopic data available that confirms the structure of fenpropimorph?

A7: Yes, X-ray crystallography studies, particularly of fenpropimorph picrate, have provided insights into its conformational properties. [] The studies revealed that fenpropimorph adopts an open, L-shaped conformation in its crystalline form.

Q8: Are there specific adjuvants known to influence the stability and efficacy of fenpropimorph formulations?

A9: Yes, studies have shown that adjuvants can significantly impact the volatilization of fenpropimorph. [, ] While some commercial formulations successfully reduced the volatilization of fenpropimorph, others had limited effects. [] Further research is needed to fully understand the interactions between specific adjuvants and fenpropimorph, aiming to optimize its application and minimize environmental impact.

Q9: Has resistance to fenpropimorph been observed in fungi?

A10: Yes, resistance to fenpropimorph has been reported in several fungal species, including Erysiphe graminis f.sp. tritici (wheat powdery mildew) and Ustilago maydis. [, , ] The development of resistance poses a significant challenge in managing fungal diseases and highlights the need for sustainable fungicide use strategies.

Q10: What are the mechanisms behind fenpropimorph resistance in fungi?

A11: Several mechanisms contribute to fenpropimorph resistance. These include modifications in the target enzymes, such as reduced affinity of Δ14-sterol reductase for fenpropimorph. [] Additionally, alterations in sterol composition, efflux pumps, and changes in membrane permeability might play a role in conferring resistance.

Q11: Is there evidence of cross-resistance between fenpropimorph and other fungicides?

A12: Yes, cross-resistance has been observed between fenpropimorph and other morpholine fungicides like fenpropidin and tridemorph. [] This cross-resistance suggests that similar mechanisms might be involved in conferring resistance to this class of fungicides. Notably, cross-resistance to triazole fungicides has also been reported, indicating potential overlaps in resistance mechanisms between these two classes.

Q12: What is the environmental fate of fenpropimorph after application?

A13: Fenpropimorph can undergo various degradation processes in the environment, including photodegradation, microbial degradation, and volatilization. [, ] Its persistence and degradation pathways can vary depending on environmental factors such as soil type, pH, temperature, and microbial activity.

Q13: How does soil pH influence the volatilization of fenpropimorph?

A14: Studies have shown that higher soil pH values tend to enhance the volatilization of fenpropimorph. [] For instance, significantly higher volatilization rates were observed in sandy soils with pH 6.6 compared to those with lower pH values. This pH dependency highlights the complexity of fenpropimorph's environmental behavior.

Q14: What analytical methods are commonly employed for the detection and quantification of fenpropimorph in various matrices?

A15: Several analytical techniques are available for analyzing fenpropimorph, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). [, , , ] These methods offer high sensitivity and selectivity for quantifying fenpropimorph residues in environmental samples, food products, and biological matrices.

Q15: Are there specific considerations for sample preparation and extraction of fenpropimorph from complex matrices?

A16: Yes, efficient extraction and cleanup procedures are crucial for accurate analysis. Methods like QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") have been successfully employed to extract fenpropimorph from various matrices, including livestock products and barley grain. [, ] These methods aim to minimize matrix effects and ensure reliable quantification.

Q16: What are some current research directions regarding fenpropimorph?

A16: Ongoing research focuses on:

- Understanding the detailed mechanisms of fenpropimorph resistance in different fungal species and developing strategies to mitigate resistance development. [, , ]

- Exploring the potential use of fenpropimorph or related compounds in biofuel production, based on its ability to enhance TAG accumulation in Chlamydomonas reinhardtii. []

- Investigating the impact of fenpropimorph on non-target organisms and ecosystems to assess its environmental risks and develop sustainable use practices. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

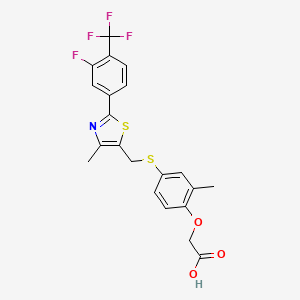

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

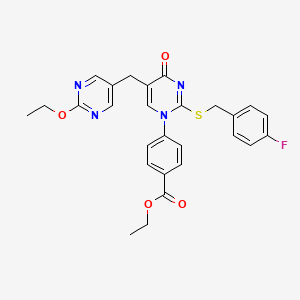

![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

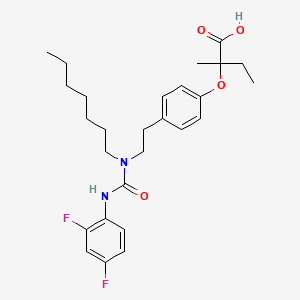

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)